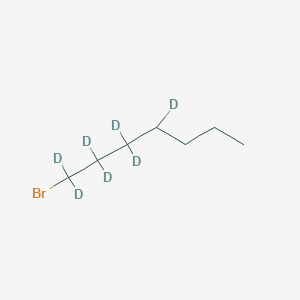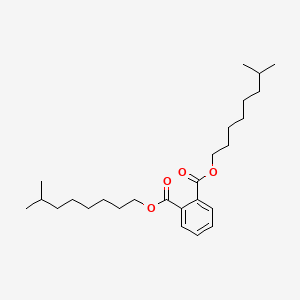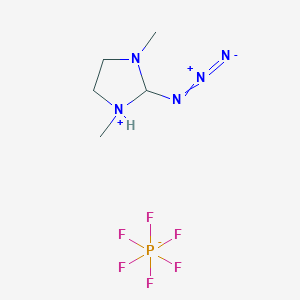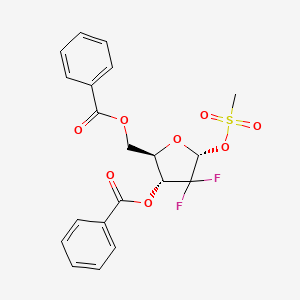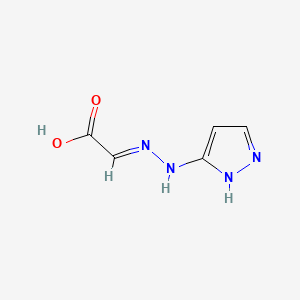
Tetraethoxygermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Tetraethoxygermane can be synthesized through several methods. One common laboratory method involves the reaction of germanium tetrachloride (GeCl4) with absolute ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds as follows :
GeCl4+4C2H5OH→Ge(OC2H5)4+4HCl
The mixture is refluxed for several hours, and the resulting this compound is purified by distillation .
Analyse Des Réactions Chimiques
Tetraethoxygermane undergoes various chemical reactions, including hydrolysis, substitution, and complex formation. When exposed to moisture, it hydrolyzes to form germanium dioxide (GeO2) and ethanol . It can also react with dialkanolamines to form germanium-containing derivatives, such as 2,2-diethoxy-1,3,6,2-dioxazagermocanes and 1,7,9,15-tetraoxa-4,12-diaza-8-germaspiro[7.7]pentadecanes, depending on the reactant ratio .
Applications De Recherche Scientifique
Tetraethoxygermane is widely used in scientific research due to its versatility. Some of its applications include:
Microelectronics and Optoelectronics: It serves as a precursor for the deposition of germanium-containing films used in semiconductor devices.
Sol-Gel Processes: It is used as an intermediate in the sol-gel process for the production of optical fibers and photosensitive materials.
Catalysis: It is employed in the synthesis of catalysts for various chemical reactions.
Mécanisme D'action
The mechanism by which tetraethoxygermane exerts its effects is primarily through its ability to form germanium-oxygen bonds. These bonds are crucial in the formation of germanium-containing films and materials. The compound’s reactivity with water and other nucleophiles allows it to participate in various chemical transformations, making it a valuable intermediate in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Tetraethoxygermane can be compared with other organogermanium compounds, such as:
Germanium (IV) isopropoxide: Similar to this compound, this compound is used as a precursor in the deposition of germanium-containing films.
Germanium (IV) n-butoxide: This compound is another germanium alkoxide used in similar applications but has a different molecular structure and reactivity profile.
This compound is unique due to its specific reactivity with ethanol and its ability to form stable germanium-oxygen bonds, making it particularly useful in the synthesis of germanium-containing materials .
Propriétés
Numéro CAS |
1465-55-0 |
|---|---|
Formule moléculaire |
C8H20GeO4 |
Poids moléculaire |
253 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-3-iodo-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1148555.png)

